molecular formula C10H15N3O2 B571187 Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime CAS No. 120192-38-3

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime

Cat. No. B571187
CAS RN: 120192-38-3
M. Wt: 209.249
InChI Key: XDTBHKXDYCMVOL-UHFFFAOYSA-N
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Description

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime, also known as EPM-102 or tautomycetin, is a natural product with potent immunosuppressive and anti-inflammatory properties. It was originally isolated from the fermentation broth of Streptomyces sp. MK-538 in Japan in 1995. Since then, EPM-102 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a ubiquitous phosphatase that regulates the activity of many signaling pathways involved in cell growth, differentiation, and apoptosis. This compound binds to the catalytic subunit of PP2A and inhibits its activity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive and anti-inflammatory effects in vitro and in vivo. It inhibits the proliferation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This compound also induces the apoptosis of cancer cells and inhibits the angiogenesis of tumors. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several advantages for lab experiments, including its potency and specificity for PP2A inhibition, its natural origin, and its well-defined chemical structure. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime. First, further studies are needed to elucidate the molecular mechanisms of PP2A inhibition by this compound and its downstream signaling pathways. Second, the therapeutic potential of this compound in various diseases, such as autoimmune diseases, organ transplantation, and cancer, needs to be further explored in preclinical and clinical trials. Third, the development of more efficient and scalable synthesis methods for this compound is needed to facilitate its availability for research and clinical applications. Finally, the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties should be explored.

Synthesis Methods

The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves several steps, including the protection of the pyrimidine ring, the nucleophilic substitution of the ethoxy group, and the deprotection of the pyrimidine ring. The most efficient method for the synthesis of this compound was reported in 2005 by researchers at Tokyo University. This method involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with propan-2-one oxime in the presence of a catalytic amount of p-toluenesulfonic acid.

Scientific Research Applications

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has been shown to have potent immunosuppressive and anti-inflammatory properties. It inhibits the activation of T cells and the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. This compound has been studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplantation, and cancer.

properties

IUPAC Name

N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBHKXDYCMVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)C)ON=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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